molecular formula C19H24N2O3S B4051795 1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol

1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol

Cat. No.: B4051795
M. Wt: 360.5 g/mol
InChI Key: DDXDYUBKMZARMT-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol is a complex organic compound that features a phenothiazine core structure Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol typically involves the reaction of phenothiazine with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection . The industrial methods are designed to be scalable, cost-effective, and environmentally friendly, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol is unique due to its phenothiazine core, which imparts distinct photophysical and chemical properties. This uniqueness makes it valuable in applications such as optoelectronics and as a fluorescent probe .

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-phenothiazin-10-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-11-9-20(10-12-23)13-15(24)14-21-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)21/h1-8,15,22-24H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXDYUBKMZARMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CN(CCO)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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